Queuosine

Description

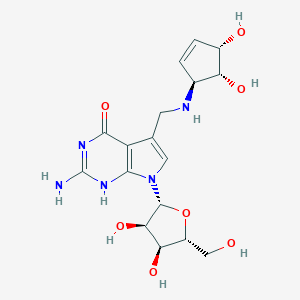

Structure

3D Structure

Properties

CAS No. |

57072-36-3 |

|---|---|

Molecular Formula |

C17H23N5O7 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1 |

InChI Key |

QQXQGKSPIMGUIZ-AEZJAUAXSA-N |

SMILES |

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O |

Isomeric SMILES |

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |

Synonyms |

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; _x000B_Q (nucleoside); Queuosine; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of Queuosine in the tRNA Wobble Position: From Codon Decoding to Cellular Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical regulators of protein synthesis, ensuring its efficiency and fidelity. Among the more than 150 known modifications, queuosine (Q), a hypermodified 7-deaza-guanosine analog, stands out due to its unique origin and profound impact on translation. Found exclusively at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNA^Asp, tRNA^Asn, tRNA^His, and tRNA^Tyr), this compound is synthesized de novo only by bacteria.[1][2][3] Eukaryotes, including humans, are entirely dependent on salvaging the queuine (B138834) base (q) from their diet or gut microbiome.[2][4][5] This direct link between microbiota and the host's translational machinery has significant implications for physiology and disease. This technical guide provides an in-depth examination of the role of this compound, detailing its biosynthesis, its precise function in modulating wobble pairing to fine-tune codon decoding speed and accuracy, and its broader impact on cellular stress responses and disease states. We present quantitative data from key studies, detailed experimental protocols for Q-tRNA analysis, and logical diagrams to illustrate the core molecular mechanisms.

The this compound Modification: A Microbiome-Derived Regulator

This compound is a structurally complex nucleoside that replaces guanosine (B1672433) at the first position of the anticodon in specific tRNAs.[1][6] This modification is nearly ubiquitous in eukaryotes and bacteria, yet its precursor, queuine, is produced exclusively by bacteria.[2] Eukaryotic cells must actively salvage queuine and incorporate it into tRNA, making this compound a unique micronutrient that connects the gut microbiome's metabolic activity directly to the host's proteome regulation.[4][7]

Biosynthesis and Salvage

Bacterial de novo Synthesis: In bacteria, this compound is synthesized from guanosine 5'-triphosphate (GTP) through a complex pathway.[8][9] A key intermediate, 7-aminomethyl-7-deazaguanine (preQ₁), is inserted into the tRNA by the enzyme tRNA-guanine transglycosylase (TGT) in exchange for the original guanine.[5][8] Subsequent enzymatic steps modify the inserted base to form the mature this compound.

Eukaryotic Salvage Pathway: Eukaryotes lack the machinery for de novo synthesis and rely on a salvage pathway. The queuine base is obtained from diet or gut flora and transported into the cell.[1][5] A eukaryotic TGT complex, a heterodimer of QTRT1 and QTRT2, then catalyzes the direct, irreversible insertion of queuine into the wobble position of the four cognate tRNAs.[4][5][8]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Queuine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Analysis of this compound and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Micronutrient: A Technical Guide to the Discovery and Identification of Queuosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified 7-deazaguanosine (B17050) nucleoside found in the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for aspartic acid, asparagine, histidine, and tyrosine.[1][2] Its discovery and the subsequent elucidation of its intricate biology have unveiled a fascinating interplay between the microbiome, host metabolism, and the fidelity of protein translation. This technical guide provides an in-depth exploration of the history of this compound identification, the experimental methodologies used for its detection and quantification, and its emerging role in cellular signaling and disease.

A Historical Perspective: The Discovery of "Nucleoside Q"

The journey to understanding this compound began in 1967 with the detection of an unknown nucleoside in the tRNAs of Escherichia coli.[3] This enigmatic compound was initially designated "Nucleoside Q."[3] It took several years of intensive research to unravel its complex chemical structure, a 7-deazaguanine (B613801) core modified with an aminomethyl side chain and a cyclopentenediol moiety. The name "this compound" was later proposed, derived from the letter 'Q', with its corresponding nucleobase named "queuine."[3]

A pivotal discovery in the history of this compound was the realization that while bacteria can synthesize it de novo, eukaryotes, including humans, cannot.[2][4] This established this compound, or more accurately its precursor queuine (B138834), as a micronutrient that must be obtained from the diet or the gut microbiota.[5][6] This unique dependency has profound implications for host-microbe interactions and has opened new avenues of research into the impact of gut health on cellular function.

The Biosynthesis and Salvage of this compound: A Tale of Two Kingdoms

The production and utilization of this compound are distinctly different in bacteria and eukaryotes, highlighting a key metabolic dependency of higher organisms on the microbial world.

Bacterial De Novo Biosynthesis

In bacteria, this compound is synthesized through a complex, multi-step enzymatic pathway that begins with guanosine (B1672433) triphosphate (GTP).[4][7] This pathway involves a series of intermediates, including preQ₀ (7-cyano-7-deazaguanine) and preQ₁ (7-aminomethyl-7-deazaguanine).[8] The enzyme tRNA-guanine transglycosylase (TGT) is a key player in this process, catalyzing the insertion of preQ₁ into the wobble position of the target tRNAs in exchange for guanine (B1146940).[8][9]

Eukaryotic Salvage Pathway

Eukaryotes lack the enzymatic machinery for de novo this compound synthesis and are therefore entirely dependent on salvaging queuine from their diet or gut bacteria.[2][4] The salvaged queuine is then directly incorporated into the target tRNAs by a eukaryotic TGT in a single-step reaction, replacing the guanine at the wobble position.[9] This process underscores the importance of a healthy gut microbiome in providing this essential micronutrient.

Quantitative Insights into this compound's Function

The presence of this compound in the anticodon loop of tRNA has significant quantitative effects on protein translation, influencing both speed and accuracy.

Impact on Translational Speed and Codon Preference

Ribosome profiling studies have revealed that the absence of this compound leads to a significant increase in ribosome density at codons decoded by Q-tRNAs (NAU and NAC codons for Asp, Asn, His, and Tyr), indicating slower translation of these codons.[3] This effect is not uniform across all codons. For instance, in the absence of this compound, U-ending codons (NAU) for asparagine and tyrosine are translated faster, while C-ending codons (NAC) for histidine and aspartic acid are translated more slowly.[5]

| Amino Acid | Codon | Effect of this compound Absence on Translational Speed | Reference |

| Asparagine | AAU | Faster | [5] |

| Asparagine | AAC | Unaffected | [5] |

| Tyrosine | UAU | Faster | [5] |

| Tyrosine | UAC | Unaffected | [5] |

| Histidine | CAU | Slower | [3] |

| Histidine | CAC | Slower | [3] |

| Aspartic Acid | GAU | Slower | [3] |

| Aspartic Acid | GAC | Slower | [3] |

This compound Levels in Health and Disease

The levels of this compound modification in tRNA can vary significantly depending on the cellular state. Hypomodification of Q-tRNA is frequently observed in cancer cells and is associated with cell proliferation and malignancy.[4][10] In contrast, terminally differentiated somatic cells typically exhibit complete Q-tRNA modification.[2]

| Cell/Tissue Type | Condition | This compound Level | Reference |

| HeLa Cells | Queuine-deficient medium | ~100-fold reduction | [11] |

| HepG2 Cells | Queuine-deficient medium (dFBS) | Significantly decreased | [11] |

| Cancerous Liver Tissue | Ehrlich ascites tumor-bearing mice | Q-deficient | [4] |

| Normal Adult Tissues | Various mammals | Highly Q-modified | [4] |

| Fetal Liver / Regenerating Liver | Rat | Significant amounts of G-containing tRNA (Q-deficient) | [4] |

Experimental Protocols for this compound Identification and Quantification

A variety of experimental techniques have been developed to detect and quantify this compound in tRNA. These methods range from traditional chromatographic and electrophoretic approaches to modern high-throughput sequencing technologies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of this compound and its precursors in biological samples.

Protocol Outline:

-

RNA Isolation and Hydrolysis:

-

Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol).

-

Hydrolyze the RNA to individual nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

-

-

Solid-Phase Extraction (SPE):

-

Enrich for this compound and its derivatives using a phenylboronic acid (PBA) solid-phase extraction cartridge, which specifically binds to the cis-diol group of this compound.[12]

-

Wash the cartridge to remove unbound nucleosides.

-

Elute the bound this compound with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase liquid chromatography.

-

Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions (e.g., m/z 410 for this compound).[13]

-

Periodate-dependent Analysis of this compound and Sulfur modification sequencing (PAQS-seq)

PAQS-seq is a high-throughput sequencing method that allows for the single-base resolution profiling of this compound modification in tRNAs.[1][2][7][8]

Protocol Outline:

-

RNA Isolation and Periodate Treatment:

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the periodate-treated RNA using a protocol compatible with next-generation sequencing (e.g., Illumina).

-

-

Data Analysis:

-

Align the sequencing reads to a reference tRNA database.

-

Analyze the aligned reads for the presence of deletions at the wobble position of Q-family tRNAs. The frequency of deletions at this position is proportional to the level of this compound modification.[1]

-

Nanopore Direct RNA Sequencing with JACUSA2 Analysis

Direct RNA sequencing using Oxford Nanopore technology, coupled with the analysis tool JACUSA2, offers a powerful method for detecting this compound and its precursors without the need for chemical treatment or reverse transcription.[14][15][16][17][18][19]

Protocol Outline:

-

tRNA Isolation and Library Preparation:

-

Isolate the small RNA fraction from the biological sample.

-

Deacylate the tRNAs to remove attached amino acids.

-

Prepare a direct RNA sequencing library using a Nanopore kit, which involves ligating a motor protein and sequencing adapter to the RNA molecules.

-

-

Nanopore Sequencing:

-

Sequence the prepared library on a Nanopore sequencing device. The passage of modified nucleosides, such as this compound, through the nanopore results in a distinct electrical signal compared to canonical nucleosides.

-

-

Data Analysis with JACUSA2:

-

Basecall the raw sequencing data.

-

Align the reads to a reference tRNA database.

-

Use JACUSA2 to compare the error profiles (mismatches, insertions, and deletions) between a sample containing this compound-modified tRNA and a control sample lacking the modification (e.g., from a TGT knockout strain or in vitro transcribed tRNA). A significant difference in the error profile at the wobble position is indicative of this compound modification.[14][19]

-

Boronate Affinity Gel Electrophoresis (APB-PAGE)

This method separates this compound-modified tRNA from its unmodified counterpart based on the interaction of the cis-diol group of this compound with boronic acid co-polymerized in the polyacrylamide gel.[20][21][22][23][24][25]

Protocol Outline:

-

Gel Preparation:

-

Prepare a denaturing polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB).

-

-

Electrophoresis:

-

Load the total RNA sample onto the APB gel and perform electrophoresis. The this compound-modified tRNA will migrate slower than the unmodified tRNA due to the interaction with the boronic acid.

-

-

Detection:

-

Transfer the separated RNA to a membrane.

-

Perform a Northern blot using a probe specific for the tRNA of interest to visualize and quantify the relative amounts of the modified and unmodified forms.[24]

-

This compound and Cellular Signaling: Emerging Connections

Recent research has begun to uncover the role of this compound in broader cellular signaling pathways, extending its function beyond the immediate realm of translation.

Unfolded Protein Response (UPR) and ER Stress

A significant finding is the link between this compound deficiency and the unfolded protein response (UPR).[3] The altered translational landscape caused by the absence of this compound can lead to protein misfolding and aggregation, triggering endoplasmic reticulum (ER) stress and activating the UPR.[3] This suggests that this compound plays a crucial role in maintaining proteostasis.

Cancer Metabolism and the Warburg Effect

This compound deficiency has been shown to promote a Warburg-like metabolism in cancer cells, characterized by increased aerobic glycolysis and lactate (B86563) production.[26] This metabolic reprogramming is a hallmark of many cancers and suggests that the hypomodification of Q-tRNA may be an advantageous adaptation for tumor cells, facilitating the switch from oxidative phosphorylation to aerobic glycolysis.[26]

Future Directions and Therapeutic Implications

The growing understanding of this compound's role in cellular physiology, from translation to signaling and metabolism, opens up exciting avenues for future research and therapeutic development. The dependence of eukaryotes on a microbial source for this critical micronutrient highlights the potential for targeting the gut microbiome to modulate this compound levels and influence host health. Furthermore, the association of this compound hypomodification with cancer suggests that the enzymes of the this compound salvage pathway could be potential targets for anti-cancer therapies. As we continue to unravel the complexities of this enigmatic molecule, this compound is poised to become a key player in our understanding of health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of this compound and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound‐modified tRNAs confer nutritional control of protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Queuine Micronutrient: Charting a Course from Microbe to Man [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of this compound and 2-thio tRNA modifications by high throughput sequencing [ouci.dntb.gov.ua]

- 8. Analysis of this compound and 2-thio tRNA modifications by high throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development, validation and application of an LC–MS/MS method quantifying free forms of the micronutrients queuine and this compound in human plasma using a surrogate matrix approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and this compound in human plasma using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Mapping of RNA Modifications by Direct Nanopore Sequencing and JACUSA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. GitHub - dieterich-lab/QutRNA [github.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Analysis of this compound tRNA Modification Using APB Northern Blot Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of this compound tRNA Modification Using APB Northern Blot Assay | Springer Nature Experiments [experiments.springernature.com]

- 23. Affinity electrophoresis for monitoring terminal phosphorylation and the presence of this compound in RNA. Application of polyacrylamide containing a covalently bound boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantification of this compound Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Queuine Micronutrient Deficiency Promotes Warburg Metabolism and Reversal of the Mitochondrial ATP Synthase in Hela Cells - PMC [pmc.ncbi.nlm.nih.gov]

The function of Queuosine in translational accuracy and efficiency.

An In-depth Technical Guide on the Function of Queuosine in Translational Accuracy and Efficiency

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Q) is a hypermodified 7-deaza-guanosine nucleoside found at the wobble position (position 34) of transfer RNAs (tRNAs) with GUN anticodons, specifically those for aspartic acid (Asp), asparagine (Asn), histidine (His), and tyrosine (Tyr).[1][2] This modification plays a critical, albeit complex, role in fine-tuning protein translation, impacting both the speed and fidelity of this fundamental biological process. Unlike most tRNA modifications, eukaryotes cannot synthesize this compound de novo and must obtain its precursor, queuine (B138834) (q), from their diet or gut microbiota, highlighting a direct link between the microbiome and the host's translational machinery.[3][4] This guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into tRNA, and its multifaceted functions in ensuring translational accuracy and efficiency. We present key quantitative data, detail relevant experimental protocols, and provide visual diagrams of the underlying molecular pathways and workflows.

The Biosynthesis and Uptake of this compound

The biogenesis of this compound distinguishes prokaryotes from eukaryotes. Bacteria are capable of de novo synthesis, while eukaryotes rely on a salvage pathway.

De Novo Biosynthesis in Bacteria

In bacteria, the synthesis of this compound is a complex enzymatic pathway that begins with guanosine-5'-triphosphate (GTP).[5] The pathway proceeds through several intermediates to produce preQ₁, 7-aminomethyl-7-deazaguanine.[6] This precursor is then inserted into the wobble position of the target tRNAs (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr) by the enzyme tRNA-guanine transglycosylase (TGT), which exchanges the original guanine (B1146940) for preQ₁.[5][6] Subsequent enzymatic modifications convert the tRNA-inserted preQ₁ into the mature this compound.[6]

Salvage Pathway in Eukaryotes

Eukaryotes lack the enzymatic machinery for de novo synthesis and must acquire the queuine base from dietary sources or the gut microbiome.[3][4] This salvaged queuine is then directly incorporated into the corresponding tRNAs by a eukaryotic TGT complex, replacing the guanine at the wobble position to form this compound-modified tRNA.[4][7] This dependency makes this compound a unique micronutrient that connects the host's translational regulation with its microbial inhabitants and diet.[8]

The Role of this compound in Translational Regulation

This compound at the wobble position of tRNA has a profound impact on codon recognition, influencing both the speed and accuracy of protein synthesis. It primarily affects the decoding of synonymous codons ending in C (NAC) and U (NAU).

Impact on Translational Efficiency (Speed)

The presence of this compound modulates the stability of codon-anticodon pairing, which in turn affects the rate of translation. Unmodified G₃₄-containing tRNAs generally exhibit a preference for decoding C-ending codons through strong Watson-Crick pairing, while their interaction with U-ending codons via wobble pairing is less efficient.[9][10] this compound modification appears to balance this preference.

In vitro studies suggested that Q•U pairing is more stable than G•U pairing, while Q•C pairing is less stable than G•C pairing.[11] This led to the hypothesis that this compound enhances the translation of U-ending codons. However, in vivo studies using ribosome profiling have revealed a more nuanced, context-dependent role. For instance, in S. pombe, this compound modification was found to increase the translational speed of the C-ending codons for His (CAC) and Asp (GAC), while decreasing the speed for the U-ending codons of Asn (AAU) and Tyr (UAU).[11][12] This suggests that this compound helps to equilibrate the decoding rates of synonymous codons.[11] In the absence of this compound, ribosomes tend to stall at these specific codons, indicating slower translation.[13][14]

Function in Translational Accuracy (Fidelity)

Beyond speed, this compound is crucial for maintaining translational accuracy. It helps prevent errors in two primary ways:

-

Preventing Frameshifting: The modification at position 34 is important for maintaining the correct reading frame during translation. The absence of this compound can lead to an increase in +1 frameshifting, particularly at NAU codons.[4]

-

Suppressing Misreading: this compound enhances the ribosome's ability to discriminate against near-cognate codons. For example, Q-modification in tRNAAsp has been shown to suppress the misreading of the near-cognate glycine (B1666218) codon GGC.[11] The absence of this compound can lead to increased missense errors, where an incorrect amino acid is incorporated into the growing polypeptide chain.[9]

Quantitative Data on this compound's Function

Several studies have quantified the impact of this compound on translation. The following tables summarize key findings.

Table 1: Effect of this compound on Translational Speed (Ribosome Occupancy)

| Organism | Codon | Effect of this compound Absence | Fold Change (Unmodified/Modified) | Reference |

| S. pombe | GAC (Asp) | Increased Ribosome Occupancy (Slower) | > 1 | [11][12] |

| S. pombe | CAC (His) | Increased Ribosome Occupancy (Slower) | > 1 | [11][12] |

| S. pombe | AAU (Asn) | Decreased Ribosome Occupancy (Faster) | < 1 | [11][12] |

| S. pombe | UAU (Tyr) | Decreased Ribosome Occupancy (Faster) | < 1 | [11][12] |

| Human Cells | Asp, Tyr, His, Asn codons | Increased Ribosome Density (Slower) | Significant (p<0.05) | [13] |

| Qtrt1 KO Mice | Q-decoded codons | Ribosome Stalling (Slower) | - | [14][15] |

Table 2: Effect of this compound on Sense Codon Reassignment Efficiency in E. coli

| Codon | Effect of this compound Absence | Fold Change in Reassignment Efficiency | Reference |

| AAU (Asn) | Modest Improvement | 1.2-fold | [9][10] |

| GAU (Asp) | Decreased Efficiency | 1.6-fold decrease | [9][10] |

| CAU (His) | No Significant Change | ~1.0-fold | [9][10] |

Key Experimental Protocols

The study of this compound's function relies on several advanced molecular biology techniques.

Ribosome Profiling

Ribosome profiling, or Ribo-seq, is a powerful technique used to obtain a genome-wide snapshot of translation. It provides information on which mRNAs are being translated and the density of ribosomes at each codon, which serves as a proxy for translation speed.

Detailed Methodology:

-

Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:

-

Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

-

Lyse cells under conditions that preserve ribosome-mRNA complexes.

-

Digest the lysate with a nuclease (e.g., RNase I) that degrades mRNA not protected by ribosomes. This leaves ~28-30 nucleotide RPFs.

-

-

Ribosome Isolation:

-

Isolate the ribosome-RPF complexes, typically by ultracentrifugation through a sucrose (B13894) cushion or gradient.

-

-

RPF Extraction and Library Preparation:

-

Extract the RPFs from the isolated ribosomes.

-

Perform 3' dephosphorylation and ligate a 3' adapter.

-

Reverse transcribe the RPFs into cDNA.

-

Circularize the cDNA and linearize it, or use another method to add a 5' adapter.

-

Amplify the cDNA library via PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the library using a high-throughput sequencing platform.

-

Align the resulting reads to the transcriptome.

-

Analyze the distribution of reads to determine ribosome occupancy at each codon. A higher density of reads at a particular codon in one condition compared to another indicates slower translation of that codon.

-

Methods for Detecting and Quantifying this compound Modification

Several methods are employed to detect and quantify the level of this compound modification in tRNA populations.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for identifying and quantifying RNA modifications.

-

Isolate total tRNA from cells.

-

Digest the tRNA into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

-

Separate the nucleosides using liquid chromatography.

-

Analyze the eluate by mass spectrometry to identify and quantify this compound based on its unique mass-to-charge ratio.

-

-

Periodate-Dependent Analysis of this compound and Sulfur Modification Sequencing (PAQS-seq): A recently developed high-throughput sequencing method.[16][17]

-

Isolate total RNA.

-

Treat the RNA with sodium periodate, which oxidizes the cyclopentenediol moiety of this compound.

-

This oxidation leads to specific deletion signatures at the Q position during reverse transcription and subsequent RNA sequencing.

-

The frequency of these deletions in the sequencing data can be used to quantify the level of Q-modification at specific tRNA isodecoders.[16]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound modification protects cognate tRNAs against ribonuclease cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Queuine - Wikipedia [en.wikipedia.org]

- 4. This compound tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Queuing up the ribosome: nutrition and the microbiome control protein synthesis | The EMBO Journal [link.springer.com]

- 9. Frontiers | Impact of this compound modification of endogenous E. coli tRNAs on sense codon reassignment [frontiersin.org]

- 10. Impact of this compound modification of endogenous E. coli tRNAs on sense codon reassignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Queuine links translational control in eukaryotes to a micronutrient from bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound‐modified tRNAs confer nutritional control of protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-tRNA promotes sex-dependent learning and memory formation by maintaining codon-biased translation elongation speed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Analysis of this compound and 2-thio tRNA modifications by high throughput sequencing [ouci.dntb.gov.ua]

The Enigmatic Micronutrient: A Technical Guide to Queuosine's Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside that occupies a unique position at the intersection of nutrition, metabolism, and the intricate machinery of protein synthesis. Unlike the canonical nucleosides that form the backbone of genetic material, this compound is not synthesized by eukaryotes and must be obtained from the diet or gut microbiota, classifying it as an essential micronutrient.[1] Its presence in the anticodon loop of specific transfer RNAs (tRNAs) underscores its critical role in ensuring the fidelity and efficiency of translation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on the experimental methodologies used to study this fascinating molecule.

Chemical Structure

This compound is a 7-deazaguanosine (B17050) derivative, meaning the nitrogen atom at position 7 of the purine (B94841) ring is replaced by a carbon atom.[2] This core is further modified by the attachment of an aminomethyl side chain and a cyclopentenediol moiety.[2]

The systematic IUPAC name for this compound is 2-amino-5-({[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino}methyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.[3]

Key Structural Features:

-

7-Deazaguanosine Core: Provides the fundamental scaffold of the molecule.

-

Cyclopentenediol Ring: A five-membered ring with two hydroxyl groups, crucial for its recognition and function.

-

Aminomethyl Linker: Connects the cyclopentenediol moiety to the 7-deazaguanosine core.

-

Ribose Sugar: The standard pentose (B10789219) sugar found in ribonucleosides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and analysis, as well as for the design of synthetic analogues and potential therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃N₅O₇ | [3] |

| Molecular Weight | 409.399 g/mol | [4] |

| Appearance | Solid | [3] |

| Water Solubility | 7.96 g/L (predicted) | |

| logP | -1.8 to -2.8 (predicted) | |

| pKa (Strongest Acidic) | 9.06 (predicted) | |

| pKa (Strongest Basic) | 7.21 (predicted) |

Biological Properties and Significance

This compound's primary biological role is as a modification in the wobble position (position 34) of the anticodon of tRNAs for the amino acids asparagine, aspartic acid, histidine, and tyrosine.[5] This modification has profound implications for the process of translation.

-

Translational Fidelity and Efficiency: The presence of this compound in the anticodon loop enhances the accuracy of codon recognition and the overall speed of protein synthesis.[6] It helps to prevent frameshift errors during translation.[7]

-

Micronutrient Status: Eukaryotes lack the enzymatic machinery for the de novo synthesis of this compound and are therefore dependent on obtaining its base, queuine (B138834), from dietary sources or the gut microbiome.[5]

-

Link to Cellular Stress and Disease: Aberrant levels of this compound modification have been linked to various pathological conditions, including cancer and neurological disorders.[7]

Signaling and Metabolic Pathways

While not a classical signaling molecule, this compound is at the heart of a crucial metabolic pathway that links the microbiome to the host's translational machinery.

Bacterial De Novo Biosynthesis of this compound

Bacteria synthesize this compound from guanosine (B1672433) triphosphate (GTP) through a multi-enzyme pathway.[8]

Eukaryotic Salvage Pathway of Queuine

Eukaryotes salvage the queuine base from their environment and incorporate it into their tRNAs.[7]

Experimental Protocols

Chemical Synthesis of Queuine

A convenient method for the synthesis of queuine, the base of this compound, has been developed, which involves two critical reactions: a Mannich reaction followed by an amine exchange reaction.[1]

Outline of the Synthesis:

-

Mannich Reaction: 2-Acylaminopyrrolo[2,3-d]pyrimidin-4(3H)-one is reacted with dibenzylamine (B1670424) and formaldehyde (B43269) to selectively introduce a dibenzylaminomethyl group at the 5-position.

-

Amine Exchange Reaction: The resulting Mannich base is then reacted with (1S,2R,3S)-2,3-isopropylidenedioxycyclopent-4-enylamine to yield the protected queuine.

-

Deprotection: Removal of the protecting groups affords queuine.

Quantification of this compound by LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of free queuine and this compound in biological samples such as human plasma.[9][10]

Methodology Overview:

-

Sample Preparation: Solid-phase extraction using phenylboronic acid (PBA) cartridges is employed to extract queuine and this compound from the plasma matrix.[11]

-

Chromatographic Separation: Reversed-phase HPLC is used to separate the analytes from other components in the sample.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[9]

References

- 1. Synthesis of queuine, the base of naturally occurring hypermodified nucleoside (this compound), and its analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C17H23N5O7 | CID 135540987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Queuine - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. pnas.org [pnas.org]

- 7. This compound tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tRNA this compound modification is involved in biofilm formation and virulence in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development, validation and application of an LC–MS/MS method quantifying free forms of the micronutrients queuine and this compound in human plasma using a surrogate matrix approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and this compound in human plasma using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Gut Microbiota in Providing Queuine for the Host: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Queuine (B138834) is an essential micronutrient for most eukaryotes, including humans, yet it is exclusively synthesized by eubacteria.[1][2] This hypermodified guanine (B1146940) analog is incorporated into the anticodon of specific transfer RNAs (tRNAs), playing a critical role in the fidelity and efficiency of protein translation.[3][4] The host organism is entirely dependent on its gut microbiota and dietary sources for its queuine supply.[5][6] This technical guide provides a comprehensive overview of the pivotal role of the gut microbiome in providing queuine to the host. It details the bacterial biosynthesis pathways, host uptake and salvage mechanisms, and the physiological significance of queuine. The guide includes a compilation of quantitative data, detailed experimental protocols for queuine analysis, and visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.

Introduction: The Enigmatic Micronutrient Queuine

Queuine is a 7-deazaguanine (B613801) derivative that, once salvaged by eukaryotes, is incorporated into the wobble position (position 34) of tRNAs for the amino acids asparagine, aspartic acid, histidine, and tyrosine (tRNAs with a GUN anticodon).[1][7] The resulting modified nucleoside is termed queuosine (Q). This modification enhances translational accuracy and speed.[7] While prokaryotes can synthesize queuine de novo, eukaryotes lack the necessary biosynthetic machinery and must acquire it as a micronutrient.[6][8] The gut microbiota, therefore, represents a primary and continuous source of queuine for the host.[5][9] Understanding the intricate relationship between the gut microbiome's capacity to produce queuine and the host's ability to absorb and utilize it is crucial for fields ranging from basic research to therapeutic development.[3][9]

Bacterial Biosynthesis of Queuine

The de novo synthesis of queuine is a complex enzymatic pathway found in many gut-dwelling bacteria.[10] The pathway originates from guanosine-5'-triphosphate (GTP) and proceeds through several intermediates to produce preQ₁, which is then inserted into the corresponding tRNAs and further modified to this compound.[1][10]

The Queuine Biosynthesis Pathway

The biosynthesis of the queuine precursor, 7-aminomethyl-7-deazaguanine (preQ₁), from GTP involves a series of enzymatic steps. This precursor is then inserted into the tRNA, replacing guanine in a reaction catalyzed by tRNA-guanine transglycosylase (TGT).[10] Subsequent modifications lead to the formation of this compound. The regulation of this pathway in bacteria is often controlled by riboswitches that sense the intracellular concentration of preQ₁.[11][12]

Bacterial Queuine Salvage Pathways

Interestingly, not all gut bacteria are capable of de novo queuine synthesis. It is estimated that approximately 50% of gut microbiome species are auxotrophs and must salvage queuine or its precursors from the gut environment.[3][13] This creates a competitive environment within the gut for this essential micronutrient.[4] Some bacteria have evolved salvage pathways to take up queuine or its precursors like preQ₀ and preQ₁.[3][14] For instance, Escherichia coli possesses the YhhQ transporter for preQ₀ and preQ₁ uptake.[3] Other bacteria, such as Chlamydia trachomatis, have adapted their tRNA-guanine transglycosylase (TGT) to directly utilize salvaged queuine, a mechanism that mimics the eukaryotic pathway.[4]

Host Uptake and Salvage of Microbiota-Derived Queuine

Humans and other animals rely on salvaging queuine from their diet and, most significantly, from their gut microbiota.[5][6] The free queuine base released by gut bacteria is absorbed through the gut epithelium and transported via the circulatory system to various tissues.[15]

Host Cellular Uptake

The precise mechanisms of queuine transport into host cells are still under investigation, but it is known to involve specific transporters.[5] Once inside the cell, queuine is incorporated into the target tRNAs in both the cytoplasm and mitochondria.[16] A recently identified human queuine transporter is SLC35F2.[17]

Eukaryotic Queuine Salvage Pathway

The eukaryotic salvage pathway is simpler than the bacterial de novo synthesis pathway. It involves a single key enzyme, the eukaryotic tRNA-guanine transglycosylase (eTGT), which is a heterodimer composed of the catalytic subunit QTRT1 and the accessory subunit QTRT2.[8] This enzyme directly exchanges the guanine at the wobble position of the target tRNAs with the salvaged queuine base.[8][18]

Quantitative Data on Queuine

The quantification of queuine and this compound in biological samples is essential for understanding their physiological roles. Recent advancements in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), have enabled sensitive and accurate measurements.[19]

| Sample Type | Analyte | Concentration Range | Reference |

| Human Plasma (Healthy Volunteers) | Queuine (q) | Mean: 0.0068 µM (males), 0.0080 µM (females) | [19] |

| Human Plasma (Healthy Volunteers) | This compound (Q) | Not detected | [19] |

| Human Milk | Queuine | 1 ng/mL | [20] |

| Bovine Milk | Queuine | Not specified | [20] |

| Yoghurt | Queuine | 4-6 ng/g | [20] |

| Tomato | Queuine | 21 ng/g | [20] |

| Coconut Water | Queuine | 87-530 ng/mL | [20] |

| Wheat Germ | Queuine | 190 ng/g | [20] |

| Rat, Beef, Sheep, Rabbit Liver | This compound | 103–127 pmol/AU | [20] |

| Rat, Beef, Sheep, Rabbit Liver | Mannosyl-queuosine | 79–104 pmol/AU | [20] |

| Rat, Beef, Sheep, Rabbit Liver | Galactosyl-queuosine | 30–45 pmol/AU | [20] |

Experimental Protocols

Quantification of Free Queuine and this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of free queuine and this compound in biological fluids like plasma.[19][21]

Sample Preparation:

-

Collect blood samples in EDTA tubes.

-

Centrifuge to separate plasma.

-

Perform solid-phase extraction (SPE) using a phenylboronic acid (PBA) cartridge to selectively retain cis-diol containing molecules like queuine.

-

Elute the retained analytes.

-

Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a reversed-phase column with a gradient elution program.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for queuine and this compound.

-

Quantification: Generate a standard curve using known concentrations of queuine and this compound standards.[21]

Analysis of this compound-Modified tRNA by APB-Northern Blot

This technique is used to detect and quantify the level of this compound modification in specific tRNAs.[22][23]

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues of interest.

-

APB-PAGE: Separate the RNA on a polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB). The boronic acid interacts with the cis-diol group of this compound, retarding the migration of Q-modified tRNAs compared to their unmodified counterparts.[22]

-

Northern Blotting: Transfer the separated RNA to a nylon membrane.

-

Hybridization: Probe the membrane with a labeled oligonucleotide specific to the tRNA of interest (e.g., tRNA-Asp).

-

Detection and Quantification: Visualize the bands corresponding to the modified and unmodified tRNA and quantify their relative intensities to determine the percentage of this compound modification.

Physiological Significance and Future Directions

The provision of queuine by the gut microbiota has profound implications for host health. Queuine deficiency has been linked to increased protein misfolding and activation of the unfolded protein response.[15] Furthermore, queuine appears to play a role in neuroprotection and may have therapeutic potential in neurodegenerative disorders.[15] The dietary intake of fiber and plant-based foods can support a healthy gut microbiome, which in turn can enhance the production of queuine.[17]

Future research should focus on:

-

Identifying the full spectrum of queuine-producing bacteria in the human gut.

-

Elucidating the complete set of host transporters for queuine.

-

Understanding the impact of diet and disease on microbial queuine synthesis and host queuine status.

-

Exploring the therapeutic potential of queuine supplementation or modulation of the gut microbiota to enhance queuine production.

Conclusion

The gut microbiota is an indispensable source of the essential micronutrient queuine for the host. The intricate interplay between bacterial synthesis, host uptake, and subsequent utilization of queuine highlights a critical aspect of the host-microbiome symbiosis. A deeper understanding of this relationship, facilitated by the methodologies and data presented in this guide, will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting the gut-brain axis and other physiological systems influenced by this unique microbial metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. Queuine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. This compound tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Insights into riboswitch control of the biosynthesis of this compound, a modified nucleotide found in the anticodon of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A riboswitch selective for the this compound precursor preQ1 contains an unusually small aptamer domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and function of this compound in Bacteria - Valerie De Crecy-Lagard [grantome.com]

- 14. Discovery of novel bacterial queuine salvage enzymes and pathways in human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Queuine, a bacterial-derived hypermodified nucleobase, shows protection in in vitro models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tRNA this compound Modification Enzyme Modulates the Growth and Microbiome Recruitment to Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From Gut to Cell: How Your Diet and Microbiome Can Impact Your Health - UF/IFAS Extension Putnam County [blogs.ifas.ufl.edu]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. The Queuine Micronutrient: Charting a Course from Microbe to Man - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dynamic this compound changes in tRNA couple nutrient levels to codon choice in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Evolutionary Tapestry of Queuosine: A Conserved tRNA Modification Bridging Bacteria and Eukaryotes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Queuosine (Q) is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for histidine, aspartic acid, asparagine, and tyrosine. This intricate modification is a testament to a fascinating evolutionary divergence between prokaryotes and eukaryotes. While bacteria possess the intricate de novo machinery for its synthesis, eukaryotes are entirely dependent on salvaging queuine (B138834), the base of this compound, from their diet and gut microbiota. This unique reliance underscores a deep-rooted symbiotic relationship between eukaryotes and their microbial counterparts. The presence of this compound in tRNA is critical for maintaining translational fidelity and efficiency, and its absence has been implicated in a range of cellular dysfunctions, including altered stress responses, increased bacterial virulence, and the progression of cancer. This technical guide provides a comprehensive overview of the evolutionary conservation of this compound modification, detailing its biosynthesis and salvage pathways, its functional significance, and the experimental methodologies used for its study.

Introduction: The Enigmatic this compound Modification

First discovered in Escherichia coli, this compound is a 7-deazaguanosine (B17050) derivative characterized by a complex side chain.[1][2] Its strategic location in the anticodon loop of specific tRNAs allows it to fine-tune the decoding process, ensuring accurate and efficient protein synthesis.[3][4] The most striking feature of this compound's biology is its bifurcated evolutionary path: de novo synthesis in the bacterial domain and an obligatory salvage pathway in eukaryotes.[3][5] This guide delves into the molecular intricacies of this conservation and divergence, providing valuable insights for researchers in molecular biology, microbiology, and drug development.

Evolutionary Conservation and Distribution

This compound modification is widespread in Bacteria and Eukarya, but notably absent in Archaea.[6] This distribution points to an ancient origin of the this compound system and its subsequent loss in the archaeal lineage. The conservation of the tRNA-guanine transglycosylase (TGT) enzyme, the key enzyme in both the de novo and salvage pathways, across bacteria and eukaryotes highlights its fundamental importance.[7][8]

Data Presentation: Distribution and Levels of this compound Modification

The following table summarizes the known distribution and, where available, the quantitative levels of this compound modification across different domains of life. It is important to note that quantitative data is not uniformly available for all species and can vary based on developmental stage, tissue type, and environmental conditions.[9][10]

| Domain/Kingdom | Organism/Cell Type | Presence of this compound | Quantitative Levels (if available) | References |

| Bacteria | Escherichia coli | Yes | High levels in stationary phase | [5] |

| Bacillus subtilis | Yes | Present | [5] | |

| Pseudomonas putida | Yes | Present | [5] | |

| Streptococcus mutans | Yes | Levels influenced by media composition | ||

| Pathogenic Bacteria (Shigella, Salmonella) | Yes | Linked to virulence | [1] | |

| Eukarya | Homo sapiens (Human) - HeLa Cells | Yes | Dependent on queuine in media | [11] |

| Homo sapiens (Human) - HxGC3 Colon Adenocarcinoma | No | 100% deficient due to lack of TGRase activity | [10] | |

| Homo sapiens (Human) - MCF-7 Breast Adenocarcinoma | Yes | 50-60% deficient due to inefficient salvage | [10] | |

| Homo sapiens (Human) - Brain Tissue | Yes | High levels | [9] | |

| Mus musculus (Mouse) - Liver and Brain | Yes | Dependent on queuine in diet | [11] | |

| Drosophila melanogaster (Fruit Fly) | Yes | Varies with developmental stage | ||

| Caenorhabditis elegans (Nematode) | Yes | Dependent on queuine from bacterial diet | [1] | |

| Schizosaccharomyces pombe (Fission Yeast) | Yes | Dependent on queuine in media | [12] | |

| Archaea | Various species | No | Not detected | [6] |

Molecular Pathways: Synthesis and Salvage

The stark contrast in how bacteria and eukaryotes obtain this compound is a central theme of its evolutionary story.

Bacterial De Novo Biosynthesis Pathway

Bacteria synthesize this compound from guanosine (B1672433) triphosphate (GTP) through a multi-enzyme pathway.[13][14] The key intermediate, preQ1 (7-aminomethyl-7-deazaguanine), is synthesized and then inserted into the target tRNA by the bacterial TGT, a homodimeric enzyme.[3][8] Subsequent modifications on the tRNA lead to the mature this compound.

Eukaryotic Salvage Pathway

Eukaryotes lack the enzymes for de novo synthesis and must import queuine from external sources.[3][15] The salvaged queuine is then directly incorporated into the tRNA by the eukaryotic TGT (eTGT), a heterodimeric enzyme composed of the catalytic subunit QTRT1 and the accessory subunit QTRT2.[3]

Functional Implications of this compound Modification

The presence of this compound at the wobble position has profound effects on protein translation and cellular homeostasis.

-

Translational Fidelity and Efficiency: this compound modification enhances the precision of codon recognition, particularly for codons ending in U.[11] It helps to prevent frameshifting and ensures the correct amino acid is incorporated into the nascent polypeptide chain.

-

Codon Bias: The level of this compound modification can influence the translational speed of genes with a bias towards Q-decoded codons.[11] This provides a mechanism for regulating the expression of specific sets of proteins.

-

Cellular Stress Response: Hypomodification of tRNA with this compound has been linked to altered responses to oxidative and other cellular stresses.[1]

-

Bacterial Virulence: In pathogenic bacteria such as Shigella flexneri, the TGT enzyme and this compound modification are essential for virulence, making them attractive targets for novel antimicrobial drug development.[1]

-

Cancer Biology: A decrease in this compound levels is frequently observed in cancer cells and is associated with increased cell proliferation and malignancy.[1][10]

Logical Flow of this compound's Impact on Cellular Processes

Experimental Protocols for the Study of this compound

The detection and quantification of this compound modification require specialized techniques. Below are detailed methodologies for key experiments.

Workflow for this compound Analysis

Detailed Methodologies

This protocol is adapted from standard RNA isolation procedures with modifications to enrich for small RNAs.

-

Cell Lysis:

-

Harvest cultured cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in TRIzol reagent (or a similar phenol-guanidinium isothiocyanate solution) according to the manufacturer's instructions. Homogenize tissue samples in TRIzol.

-

-

Phase Separation:

-

Add chloroform (B151607) to the lysate, vortex vigorously, and incubate at room temperature.

-

Centrifuge at high speed (e.g., 12,000 x g) at 4°C to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding isopropanol (B130326) and incubating at -20°C.

-

Pellet the RNA by centrifugation, and wash the pellet with 70% ethanol.

-

-

tRNA Enrichment (Optional but Recommended):

-

To enrich for tRNA, resuspend the total RNA pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate larger RNAs (rRNA, mRNA).

-

Incubate on ice and then centrifuge to pellet the large RNAs.

-

The supernatant, containing tRNAs and other small RNAs, is then precipitated with ethanol.

-

This protocol is for the complete digestion of tRNA into its constituent nucleosides for subsequent analysis.[16]

-

Reaction Setup:

-

In a microcentrifuge tube, combine 1-5 µg of purified tRNA with nuclease P1 buffer.

-

Add nuclease P1 and incubate at 37°C for 2-4 hours.

-

Add bacterial alkaline phosphatase and a suitable buffer.

-

Incubate at 37°C for an additional 1-2 hours.

-

-

Sample Preparation for HPLC-MS:

-

Centrifuge the reaction mixture to pellet any undigested material.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

-

This method allows for the sensitive and specific quantification of this compound.[7][8][17]

-

Chromatographic Separation:

-

Inject the hydrolyzed tRNA sample onto a C18 reversed-phase HPLC column.

-

Use a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the nucleosides.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a pure this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

This technique separates this compound-modified tRNA from its unmodified counterpart based on the presence of the cis-diol in the this compound side chain.[4][18][19][20][21]

-

Gel Preparation:

-

Prepare a polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB). The APB will interact with the cis-diol of this compound, retarding the migration of Q-modified tRNA.

-

-

Electrophoresis:

-

Load equal amounts of total RNA or enriched tRNA into the wells of the APB gel.

-

Run the gel until adequate separation of the modified and unmodified tRNA species is achieved.

-

-

Northern Blotting:

-

Transfer the separated RNA from the gel to a nylon membrane.

-

Hybridize the membrane with a labeled probe specific for the tRNA of interest (e.g., tRNA-His).

-

-

Detection and Quantification:

-

Detect the labeled probe using an appropriate imaging system.

-

Quantify the signal intensity of the bands corresponding to the Q-modified and unmodified tRNA. The percentage of Q-modification can be calculated as: (Q-band intensity) / (Q-band intensity + G-band intensity) x 100.[19]

-

Conclusion and Future Directions

The evolutionary conservation of this compound modification, despite the divergence in its acquisition, underscores its critical role in cellular function. The dependence of eukaryotes on microbial sources for queuine opens up exciting avenues of research into host-microbiome interactions and their impact on health and disease. For drug development professionals, the enzymes in the bacterial de novo biosynthesis pathway, particularly TGT, represent promising targets for the development of novel antibiotics. Future research should focus on elucidating the full spectrum of proteins whose translation is regulated by this compound, uncovering the precise molecular mechanisms by which this compound deficiency contributes to disease, and exploring the therapeutic potential of modulating this compound levels. The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this fascinating and functionally significant tRNA modification.

References

- 1. Identification of four genes necessary for biosynthesis of the modified nucleoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Impact of this compound modification of endogenous E. coli tRNAs on sense codon reassignment [frontiersin.org]

- 3. Discovery of novel bacterial queuine salvage enzymes and pathways in human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of this compound tRNA Modification Using APB Northern Blot Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tRNA this compound modification is involved in biofilm formation and virulence in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Analysis of this compound and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of this compound modification system deficiencies in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound‐modified tRNAs confer nutritional control of protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound Salvage in Bartonella henselae Houston 1: A Unique Evolutionary Path - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Analysis of this compound tRNA Modification Using APB Northern Blot Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. Quantification of this compound Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

The Role of Queuosine in Codon Recognition and Translational Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Queuosine (Q) is a complex, hypermodified 7-deaza-guanosine nucleoside found at the wobble position (position 34) of transfer RNAs (tRNAs) with GUN anticodons, specifically those for aspartic acid (Asp), asparagine (Asn), histidine (His), and tyrosine (Tyr).[1][2][3] Unlike prokaryotes, which synthesize queuine (B138834) (the nucleobase of this compound) de novo, eukaryotes are auxotrophic for this micronutrient and must salvage it from their diet or gut microbiota.[4][5] This unique dependency creates a direct link between the microbiome, nutrient availability, and the host's translational machinery.[6][7] The presence of this compound in the anticodon loop profoundly impacts protein synthesis by modulating codon recognition, influencing translational speed, and enhancing fidelity.[2][4][8] Its absence is linked to translational deregulation, endoplasmic reticulum stress, and has implications for various pathologies, including cancer and neurological disorders, making the Q-modification pathway a subject of intense research and a potential target for therapeutic development.[1][7][9]

This compound: Biosynthesis and Incorporation into tRNA

In eukaryotes, the salvage pathway for this compound is a critical process. The queuine base is obtained from nutritional sources and incorporated into the target tRNAs in a single enzymatic step.[3] This reaction is catalyzed by the eukaryotic tRNA-guanine transglycosylase (TGT), a heterodimeric enzyme composed of a catalytic subunit (QTRT1) and a non-catalytic accessory subunit (QTRT2).[7][10] The TGT complex exchanges the guanine (B1146940) at the wobble position of the anticodon for queuine, an irreversible step in tRNA maturation.[3][4]

In prokaryotes, the de novo synthesis of this compound is a more complex, multi-step pathway that begins with GTP.[2][11] This fundamental difference in acquisition between prokaryotes and eukaryotes presents opportunities for targeted drug development, particularly in the context of antimicrobial agents.

Impact on Codon Recognition and Translational Speed

The primary role of this compound is to refine the decoding of synonymous codons ending in cytosine (C) or uracil (B121893) (U). An unmodified guanine at the wobble position (G34) exhibits a strong preference for C-ending codons via standard Watson-Crick pairing, while its wobble pairing with U is thermodynamically less stable.[12][13] The presence of the bulky, pre-structured this compound modification alters the anticodon loop's conformation, restricting its flexibility.[14][15] This structural constraint "equilibrates" the decoding of NAC and NAU codons, removing the inherent bias of G34-containing tRNAs.[16][17]

This modulation directly affects translational speed, or ribosome occupancy, at these specific codons. The absence of Q leads to a general slowdown in translation at Q-decoded codons.[1] However, the effect is nuanced and can be codon-specific. Ribosome profiling studies have provided quantitative insights into these changes.

-

In S. pombe, Q-modification enhances the translational speed of C-ending codons for Asp (GAC) and His (CAC) but reduces the speed for U-ending Asn (AAU) and Tyr (UAU) codons.[7][16]

-

In human cells and mice, Q-deficiency generally slows translation at all four Q-family codons, with a more pronounced effect on the U-ending codons for Asn, His, and Tyr.[1][16]

-

This slowdown is not due to changes in tRNA abundance but rather to the altered decoding kinetics at the ribosomal A-site.[9]

Data Presentation: Quantitative Impact of Q-Deficiency on Translation Speed

The following tables summarize data from ribosome profiling experiments, showing the change in ribosome density (A-site occupancy) in the absence of this compound. An increased ratio indicates slower translation, while a decreased ratio signifies faster translation.

Table 1: Relative Ribosome A-Site Occupancy in S. pombe (Unmodified/Modified) [7][16]

| Codon (Amino Acid) | Occupancy Ratio (No Q / With Q) | Interpretation of Q-Deficiency |

|---|---|---|

| GAC (Asp) | > 1.0 | Slower Translation |

| GAU (Asp) | ≈ 1.0 | No Significant Change |

| CAC (His) | > 1.0 | Slower Translation |

| CAU (His) | ≈ 1.0 | No Significant Change |

| AAC (Asn) | ≈ 1.0 | No Significant Change |

| AAU (Asn) | < 1.0 | Faster Translation |

| UAC (Tyr) | ≈ 1.0 | No Significant Change |

| UAU (Tyr) | < 1.0 | Faster Translation |

Table 2: Relative Ribosome Density at Q-Codons in Human Cells (Queuine-free / Queuine-supplemented) [1][9]

| Codon (Amino Acid) | Ribosome Density Change | Interpretation of Q-Deficiency |

|---|---|---|

| NAC/U (Asp) | Significant Increase | Slower Translation |

| NAC/U (Asn) | Significant Increase | Slower Translation |

| NAC/U (His) | Significant Increase | Slower Translation |

| NAC/U (Tyr) | Significant Increase | Slower Translation |

| GAA/G (Glu) | Increase (Near-cognate) | Slower Translation |

Role in Maintaining Translational Fidelity

Beyond speed, this compound is a critical factor for ensuring translational accuracy. Its role in fidelity manifests in several ways:

-

Preventing Misreading: The structural constraints imposed by Q help the ribosome discriminate against near-cognate tRNAs. For example, Q modification prevents the misreading of the glycine (B1666218) codon GGC by tRNAAsp.[16] A "kinetic competition model" suggests that the increased affinity of Q-tRNA for the ribosome enhances the accuracy of cognate codon reading while simultaneously reducing the accuracy of near-cognate codons.[12][18][19]

-

Suppressing Stop Codon Readthrough: Unmodified G34-tRNATyr has been shown to allow for readthrough of stop codons, a potentially catastrophic error leading to aberrant protein extensions. The presence of Q34 in tRNATyr effectively prevents this, ensuring proper translation termination.[3]

-

Maintaining the Reading Frame: Q-modification is crucial for preventing +1 frameshifting events, particularly at NAU codons.[20] By ensuring stable and efficient decoding at these wobble positions, Q helps maintain the correct reading frame throughout the mRNA transcript.

The deregulation of translation that occurs upon queuine depletion can lead to an accumulation of unfolded and misfolded proteins, triggering the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][8]

Experimental Protocols

Ribosome Profiling (Ribo-Seq)

This is the primary technique for measuring genome-wide codon occupancy and inferring translational speed.[2][16]

Methodology:

-

Cell Culture and Lysis: Grow cells under desired conditions (e.g., with and without queuine supplementation). Arrest translation by adding cycloheximide (B1669411) (100 µg/ml) to the media, followed by rapid harvesting and lysis in a buffer containing cycloheximide.

-

Nuclease Footprinting: Treat the cell lysate with RNase I to digest all mRNA that is not protected within the ribosome. The concentration and digestion time must be optimized to yield monosomes.

-

Monosome Isolation: Load the digested lysate onto a sucrose (B13894) density gradient (e.g., 10-50%) and centrifuge. Fractionate the gradient and collect the fractions corresponding to 80S monosomes.

-

Footprint Extraction: From the monosome fraction, extract the ~30 nucleotide ribosome-protected mRNA fragments (RPFs) using phenol-chloroform extraction or a similar RNA purification method.

-

Library Preparation:

-

Purify the RPFs using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Ligate a 3' adapter to the RPFs.

-

Perform reverse transcription using a primer complementary to the adapter.

-

Circularize the resulting cDNA.

-

Perform PCR amplification to generate the final sequencing library.

-

-

Deep Sequencing and Data Analysis: Sequence the library on a high-throughput platform. Align the reads to a reference transcriptome. Calculate the ribosome density for each codon by normalizing the footprint counts for that codon by the average footprint density across the corresponding gene's coding sequence.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry provides a highly sensitive and accurate method for quantifying Q levels in tRNA.[21][22]

Methodology:

-

tRNA Isolation: Isolate total RNA from cells using a method like TRIzol extraction, followed by purification of the small RNA fraction.[23]

-

Enzymatic Hydrolysis: Digest the purified tRNA down to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Introduce the separated nucleosides into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantify this compound by comparing its signal to that of a stable isotope-labeled internal standard and a standard curve of known concentrations.

-

Dual-Reporter Assay for Translational Readthrough

This assay measures the fidelity of translation termination by quantifying stop codon readthrough.[10][24][25]

Methodology:

-

Construct Design: Create a plasmid vector containing two different reporter genes (e.g., Renilla and Firefly luciferase, or RFP and GFP) in the same reading frame.[26] Between the two genes, insert a sequence containing a stop codon (e.g., UGA, UAA, or UAG). As a control, create a similar plasmid with a sense codon in place of the stop codon.

-

Cell Transfection: Transfect the reporter plasmids into the desired cell line.

-

Reporter Quantification: After a suitable expression period (e.g., 24-48 hours), lyse the cells and measure the activity or fluorescence of both reporter proteins.

-

Calculate Readthrough: The readthrough frequency is calculated as the ratio of the expression of the second (downstream) reporter to the first (upstream) reporter. This value is often normalized to the ratio obtained from the control construct containing the sense codon.

Implications for Drug Development and Disease

The unique biology of this compound presents several avenues for therapeutic intervention:

-

Antimicrobials: Since bacteria synthesize queuine de novo while humans rely on salvage, the bacterial TGT and other enzymes in the synthesis pathway are attractive targets for developing novel antibiotics with high specificity and potentially low host toxicity.[8]

-

Cancer: Hypomodification of Q-tRNA is associated with cell proliferation and malignancy.[7] The Q-modification status can influence the translation of specific oncogenes or tumor suppressors, suggesting that modulating the TGT complex or queuine availability could be a therapeutic strategy.

-

Neurological Disorders: Q-tRNA modification is highly enriched in the brain and has been shown to be essential for normal learning and memory in mice.[27] Its deficiency leads to an imbalance in translation elongation speed, suggesting a link between translational homeostasis and cognitive function.[25]

Conclusion

This compound is far more than a simple structural variant of guanosine; it is a critical regulator of protein synthesis that sits (B43327) at the intersection of nutrition, the microbiome, and host gene expression. By structurally refining the anticodon loop, this compound ensures that the genetic code is read not only quickly but also correctly. It prevents catastrophic errors like frameshifting and stop codon readthrough while fine-tuning the translation of a specific set of codons. The ongoing elucidation of its role in cellular homeostasis and disease continues to open new avenues for understanding the complex layers of translational control and for the development of novel therapeutic strategies.

References

- 1. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Ribosome (Polysome) Profiling [protocols.io]

- 4. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Microinjection of tRNA into amphibian oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The absence of the this compound tRNA modification leads to pleiotropic phenotypes revealing perturbations of metal and oxidative stress homeostasis in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound‐modified tRNAs confer nutritional control of protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A sensitive assay of translational fidelity (readthrough and termination) in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biologiachile.cl [biologiachile.cl]

- 12. The role of mRNA competition in regulating translation. IV. Kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of this compound on tRNA structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] A versatile tRNA modification-sensitive northern blot method with enhanced performance | Semantic Scholar [semanticscholar.org]

- 15. Protocol to detect m22G modification on single tRNA iso-decoders by immuno-northern blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 17. researchgate.net [researchgate.net]

- 18. Ribosome kinetics and aa-tRNA competition determine rate and fidelity of peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic competition during the transcription cycle results in stochastic RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of this compound and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Detection of this compound and this compound precursors in tRNAs by direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. protein.bio.msu.ru [protein.bio.msu.ru]

- 25. Stop Codon Context-Specific Induction of Translational Readthrough [mdpi.com]

- 26. academic.oup.com [academic.oup.com]

- 27. This compound‐tRNA promotes sex‐dependent learning and memory formation by maintaining codon‐biased translation elongation speed - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Queuosine in Orchestrating Cellular Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract